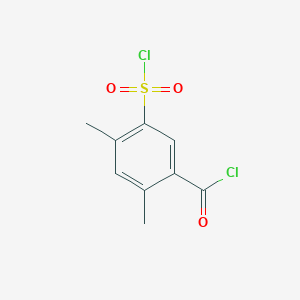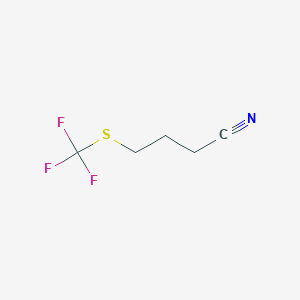![molecular formula C8H4F4S B6316158 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene CAS No. 1645-69-8](/img/structure/B6316158.png)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated heterocyclic compound that features a benzothiophene core with four fluorine atoms attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene typically involves the fluorination of 2,3-dihydrobenzo[b]thiophene. One common method is the reaction of 2,3-dihydrobenzo[b]thiophene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Oxidation: Bromine (Br2) in acetic acid (CH3CO2H).
Substitution: Various nucleophiles can be used to replace the fluorine atoms.
Major Products Formed
Reduction: 2-(2,2-Difluoroethyl)thiophenol and 2,2’-bis(2,2-difluoroethyl)diphenyl disulfide.
Oxidation: Disulfides.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Catalysis: Used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain substrates. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: The non-fluorinated parent compound.
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran: A similar fluorinated compound with an oxygen atom instead of sulfur.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different core structure.
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific fluorinated benzothiophene structure, which imparts distinct chemical properties such as increased stability and reactivity. The presence of four fluorine atoms significantly alters its electronic characteristics compared to non-fluorinated analogs, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4S/c9-7(10)5-3-1-2-4-6(5)13-8(7,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYULVYOFKSWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














